molecular formula C5H6N2O B1296789 1-Methyl-1H-pyrazole-4-carbaldehyde CAS No. 25016-11-9

1-Methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1296789
CAS RN: 25016-11-9
M. Wt: 110.11 g/mol
InChI Key: MYFZXSOYJVWTBL-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C5H6N2O .


Synthesis Analysis

The synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple and convenient two-step method for the synthesis of the title compound was developed using N-protected 4-pyrazolilmagnesium bromide as a key intermediate .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazole-4-carbaldehyde consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .


Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 110.11 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 218.9±13.0 °C at 760 mmHg, and a flash point of 86.2±19.8 °C . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 freely rotating bond .

Scientific Research Applications

“1-Methyl-1H-pyrazole-4-carbaldehyde” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It’s also part of the Alfa Aesar product portfolio, now under the Thermo Scientific Chemicals brand .

The pyrazole scaffold, to which this compound belongs, is known to have a number of noteworthy biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

  • Antibacterial Applications

    • Pyrazole derivatives have been found to exhibit antibacterial properties . While specific applications of “1-Methyl-1H-pyrazole-4-carbaldehyde” in this field are not mentioned, it’s possible that it could be used in the synthesis of antibacterial agents.
  • Anti-inflammatory Applications

    • Pyrazole derivatives are also known for their anti-inflammatory properties . “1-Methyl-1H-pyrazole-4-carbaldehyde” could potentially be used in the development of new anti-inflammatory drugs.
  • Anti-cancer Applications

    • Some pyrazole derivatives have shown anti-cancer properties . “1-Methyl-1H-pyrazole-4-carbaldehyde” could be a precursor in the synthesis of such compounds.
  • Analgesic Applications

    • Pyrazole derivatives can exhibit analgesic (pain-relieving) properties . “1-Methyl-1H-pyrazole-4-carbaldehyde” could be used in the synthesis of new analgesic drugs.
  • Anticonvulsant Applications

    • Some pyrazole derivatives have anticonvulsant properties . “1-Methyl-1H-pyrazole-4-carbaldehyde” could potentially be used in the development of new anticonvulsant drugs.
  • Anthelmintic Applications

    • Pyrazole derivatives can have anthelmintic (anti-parasitic) properties . “1-Methyl-1H-pyrazole-4-carbaldehyde” could be used in the synthesis of new anthelmintic drugs.
  • Antioxidant Applications

    • Pyrazole derivatives can exhibit antioxidant properties . “1-Methyl-1H-pyrazole-4-carbaldehyde” could potentially be used in the development of new antioxidant drugs or substances.
  • Herbicidal Applications

    • Some pyrazole derivatives have herbicidal properties . “1-Methyl-1H-pyrazole-4-carbaldehyde” could be used in the synthesis of new herbicides.
  • Synthesis of Orexin Receptor Dual Antagonists

    • A related compound, 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, has been used as a substrate to synthesize a series of orexin receptor dual antagonists . It’s possible that “1-Methyl-1H-pyrazole-4-carbaldehyde” could be used in a similar manner.
  • Synthesis of (Aminomethyl)pyrazoles

    • A compound with a similar structure, 5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde, has been used as a reactant for the synthesis of (aminomethyl)pyrazoles . “1-Methyl-1H-pyrazole-4-carbaldehyde” could potentially be used in a similar synthesis process.
  • Synthesis of ORL1 Receptor Antagonists

    • The same compound mentioned above has also been used in the synthesis of ORL1 receptor antagonists . “1-Methyl-1H-pyrazole-4-carbaldehyde” could potentially be used in a similar synthesis process.
  • Preparation of Pharmacologically Active Dialkylamino (Phenyl-1H-Pyrazolyl)butanols

    • The same compound mentioned above has been used in the preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols . “1-Methyl-1H-pyrazole-4-carbaldehyde” could potentially be used in a similar preparation process.

Safety And Hazards

1-Methyl-1H-pyrazole-4-carbaldehyde can cause serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

While the specific future directions for 1-Methyl-1H-pyrazole-4-carbaldehyde are not mentioned in the search results, it’s worth noting that pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-3-5(4-8)2-6-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFZXSOYJVWTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341445
Record name 1-Methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazole-4-carbaldehyde

CAS RN

25016-11-9
Record name 1-Methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25016-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrazole-4-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
H Xiong, Y Wu, SG Lehr, W Blackwell, G Steelman… - Tetrahedron …, 2012 - Elsevier
… As shown in Scheme 4, reductive amination of nitrobenzazepine 6 with 1-methyl-1H-pyrazole-4-carbaldehyde proceeded cleanly with NaBH 3 CN as the reductant. The slight excess of …
Number of citations: 9 www.sciencedirect.com
WM Abdou, MS Bekheit - Arabian journal of chemistry, 2018 - Elsevier
… A mixture of dimethyl (2a) or diethyl phosphite (2b, 3.4 mmol), 3-(benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (1, 3.4 mmol) in THF (10 mL), and potassium carbonate (5.1 …
Number of citations: 13 www.sciencedirect.com
VY Mortikov, LA Rodinovskaya, AE Fedorov… - Russian Chemical …, 2014 - Springer
Formylation of pyrazole and 2,5-dimethylpyrazole gave a number of pyrazole-containing aldehydes, which can be used to obtain chromenes, tetrahydrochromenes, 1,4-dihydropyrano[2,…
Number of citations: 2 link.springer.com
V Milišiūnaitė, E Arbačiauskienė, E Řezníčková… - European Journal of …, 2018 - Elsevier
… Commercially available but otherwise undescribed 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde 7, the precursor for the preparation of the triflate 9, was synthesized following an …
Number of citations: 15 www.sciencedirect.com
AV Popov, VA Kobelevskaya, LI Larina… - Organic …, 2019 - arkat-usa.org
… 3-(4-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (2j). The general … 5-chloro-3-ethenyl-1-methyl-1H-pyrazole-4-carbaldehyde (4). The general procedure was …
Number of citations: 7 www.arkat-usa.org
Z Min, Y Zhu, X Hong, Z Yu, M Ye… - Drug Design …, 2020 - Taylor & Francis
… Using the same NaOH-catalysed Claisen-Schmidt condensations of 13a–13f with 10, 11a–11c or 1-methyl-1H-pyrazole-4-carbaldehyde, the target compounds 7a–7o were finally …
Number of citations: 5 www.tandfonline.com
SP Ivonin, BB Kurpil', OO Grygorenko… - Monatshefte für Chemie …, 2014 - Springer
Reaction of hydrazones derived from active methylene compounds with the Vilsmeier–Haack reagent was studied. Compounds with sulfone, ester, nitrile, triphenylphosphonium, and …
Number of citations: 7 link.springer.com
Z Liu, B Gao, K Chernichenko, H Yang, S Lemaire… - Organic …, 2023 - ACS Publications
… Gratifyingly, the asymmetric C–H arylation was applicable to 1-methyl-1H-pyrazole-4-carbaldehyde (2b). Thus, a series of axially chiral aldehydes 3ab–3mb were formed in moderate to …
Number of citations: 1 pubs.acs.org
M Wang, Y Du, C Ling, Z Yang, B Jiang… - Pest Management …, 2021 - Wiley Online Library
… The intermediates O-mesitylsulfonylhydroxylamine (MSH) and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (c) were synthesized according to the literature procedure. The …
Number of citations: 26 onlinelibrary.wiley.com
N Cankařová, J Hlaváč, V Krchňák - Organic Preparations and …, 2010 - Taylor & Francis
… The reaction is started by a Stobbe condensation of 1-methyl-1H-pyrazole-4-carbaldehyde 116 with ethyl succinate 117, followed by acylation of the pyrazole ring at position 5 ( Scheme …
Number of citations: 28 www.tandfonline.com

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